C15H15NO4

Description

C₁₅H₁₅NO₄ is a heterocyclic organic compound with a molecular weight of 273.28 g/mol . Key structural variants include:

- 1-Phenylethyl-2,6-dioxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid ethyl ester (Ev1, Ev6): Features a tetrahydropyridine core with ester and phenyl substituents. Spectral

- 3-Cyanotricyclo[4.2.2.0²,⁵]deca-7,9-diene-7,8-dicarboxylic acid dimethyl ester (Ev11, Ev15): A tricyclic structure with cyano and ester groups.

- Cirrhobenzazepine C (Ev2): A benzazepine derivative with distinct NMR shifts (δH 7.09, doublets) due to aromatic proton arrangements.

Applications: Synthetic intermediates in pharmaceuticals (Ev1, Ev6), natural product derivatives (Ev2, Ev4), and fluorescent chemosensors (Ev3).

Properties

IUPAC Name |

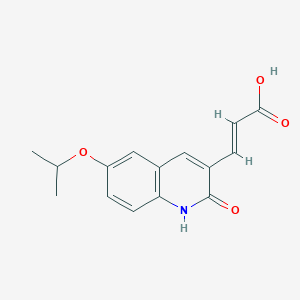

(E)-3-(2-oxo-6-propan-2-yloxy-1H-quinolin-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-9(2)20-12-4-5-13-11(8-12)7-10(15(19)16-13)3-6-14(17)18/h3-9H,1-2H3,(H,16,19)(H,17,18)/b6-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMIMCWAMUAIFD-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)NC(=O)C(=C2)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC2=C(C=C1)NC(=O)C(=C2)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C15H15NO4 typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Propan-2-yloxy Group: The propan-2-yloxy group can be introduced via an etherification reaction using isopropanol and a suitable catalyst.

Formation of the Prop-2-enoic Acid Moiety: The prop-2-enoic acid moiety can be introduced through a Knoevenagel condensation reaction between the quinoline derivative and malonic acid in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

C15H15NO4 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

C15H15NO4 has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of C15H15NO4 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are involved in DNA replication, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Isomers of C₁₅H₁₅NO₄

Key Observations :

- Functional Groups : Esters (Ev1, Ev11) vs. carbamates (Ev18) alter solubility and reactivity.

- Aromatic Systems : Tetrahydropyridine (Ev1) vs. benzazepine (Ev2) affect conjugation and stability.

Homologs and Functional Analogs

Impact of Structural Changes :

- Bioactivity: Ozagrel (C₁₄H₁₃NO₄) is pharmacologically active, while C₁₅H₁₅NO₄ isomers are primarily research tools .

- Synthetic Accessibility: Homologs like C₁₅H₁₇NO₄ require multi-step synthesis vs. one-pot reactions for C₁₅H₁₅NO₄ esters (Ev1).

Physical and Spectral Properties

Notable Trends:

Q & A

Q. What are the key spectroscopic techniques for characterizing C15_{15}15H15_{15}15NO4_{4}4, and how do they confirm its structural identity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) resolves the tricyclic framework and substituents by analyzing chemical shifts and coupling constants. Infrared (IR) spectroscopy confirms functional groups (e.g., nitrile at ~2200 cm⁻¹, ester carbonyls at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula (CHNO) via exact mass measurement. Cross-referencing spectral data with synthetic intermediates and computational predictions (e.g., DFT-based NMR simulations) enhances confidence in structural assignments .

Q. How can researchers design a reproducible synthesis protocol for C15_{15}15H15_{15}15NO4_{4}4, considering its complex tricyclic structure?

- Methodological Answer : Begin with a literature review to identify established cycloaddition or annulation strategies for tricyclic systems (e.g., Diels-Alder reactions) . Optimize reaction conditions (temperature, solvent, catalysts) using design-of-experiments (DoE) methodologies to maximize yield and purity. Employ chromatography (HPLC, TLC) and spectroscopic monitoring to track intermediate formation. Document all steps rigorously, including solvent purification and catalyst preparation, to ensure reproducibility .

Q. What purity criteria and analytical methods are essential for validating C15_{15}15H15_{15}15NO4_{4}4 in experimental workflows?

- Methodological Answer : Use quantitative HPLC with UV/Vis detection (λ = 254 nm) to assess purity (>95%). Confirm homogeneity via melting point analysis and differential scanning calorimetry (DSC). For trace impurities, combine gas chromatography-mass spectrometry (GC-MS) with spiking experiments using suspected byproducts. Validate methods using ICH guidelines (e.g., linearity, LOD/LOQ) and report uncertainties in measurements .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for C15_{15}15H15_{15}15NO4_{4}4 across different solvent systems?

- Methodological Answer : Conduct systematic solubility studies under controlled conditions (temperature, humidity, solvent grade). Use saturation shake-flask methods with UV/Vis quantification. Compare results with computational solubility predictions (e.g., COSMO-RS models). Analyze discrepancies by verifying solvent purity, equilibration time, and potential polymorphic forms. Publish raw data and experimental protocols to facilitate cross-validation .

Q. What mechanistic insights can be gained from kinetic studies of C15_{15}15H15_{15}15NO4_{4}4’s degradation under photolytic conditions?

- Methodological Answer : Design time-resolved UV/Vis and LC-MS experiments to monitor degradation products. Use pseudo-first-order kinetics to determine rate constants and activation parameters. Identify reactive intermediates via trapping experiments (e.g., radical scavengers) or low-temperature spectroscopy. Validate mechanisms using isotopic labeling (e.g., O in ester groups) and correlate findings with computational transition-state modeling .

Q. How can computational chemistry guide the optimization of C15_{15}15H15_{15}15NO4_{4}4’s bioactivity while minimizing synthetic complexity?

- Methodological Answer : Perform molecular docking to predict binding affinities toward target proteins (e.g., enzymes or receptors). Use QSAR models to prioritize substituents with favorable pharmacokinetic properties. Validate predictions via parallel synthesis of analogs and in vitro assays. Balance synthetic feasibility by evaluating retrosynthetic pathways (e.g., step count, hazardous reagents) using tools like Synthia or Reaxys .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data involving C15_{15}15H15_{15}15NO4_{4}4 in biological assays?

- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC/IC values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize significance. For high-throughput data, employ machine learning (e.g., random forests) to identify structure-activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.